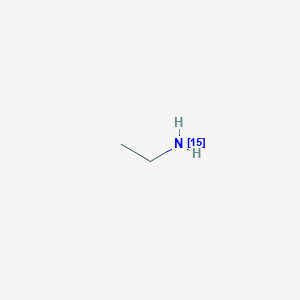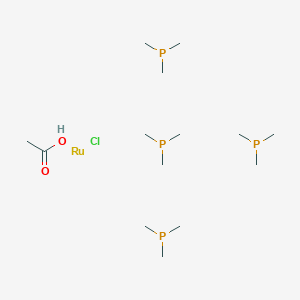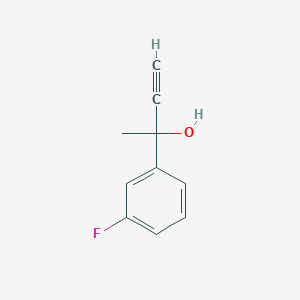![molecular formula C31H25F12N3O2 B3334580 {(2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl}-1-pyrrolidinyl}[4-(1-pyrrolidinyl)-3-pyridinyl]methanone CAS No. 951008-65-4](/img/structure/B3334580.png)
{(2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl}-1-pyrrolidinyl}[4-(1-pyrrolidinyl)-3-pyridinyl]methanone
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups. It contains a pyrrolidinyl group, a pyridinyl group, and two 3,5-bis(trifluoromethyl)phenyl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole derivatives has been described, which involves the use of 3,5-bis(trifluoromethyl)acetophenone as a starting material . Another study reported the efficient enantioselective synthesis of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrrolidinyl group, a pyridinyl group, and two 3,5-bis(trifluoromethyl)phenyl groups .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized using catalysts like CoCl2, with its structure confirmed through spectroscopic methods and single-crystal X-ray diffraction (Ferraro, Bortoluzzi, & Castro, 2019).
Structural Characterization : The structural characteristics of similar compounds have been determined using methods like NMR, IR, and Mass spectra. These compounds have been studied for their physical properties through computational calculations (Jalbout, Jarrahpour, Brunel, Salmi, Rezaei, & Trzaskowski, 2006).
Biochemical Applications
- Inhibitor Identification : Compounds with structural similarities have been screened for their potential as inhibitor lead compounds for enzymes like fructose-1,6-bisphosphatase. This includes exploring their inhibitory capabilities and understanding their interaction with target enzymes (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Chemical Reactions and Catalysis
- Catalysis in Chemical Reactions : Derivatives of this compound have been utilized in chemical reactions like transesterification. These reactions explore the efficiency of the compound as an organocatalyst, significantly impacting synthetic chemistry (Ishihara, Niwa, & Kosugi, 2008).
Material Science and Engineering
- Polyimide Synthesis : Novel aromatic diamine monomers related to the compound have been synthesized and used in the production of polyimides. These materials are noted for their solubility, thermal stability, and potential applications in fields like electronics and aerospace (Huang, Chen, Mei, Li, Liu, & Wei, 2017).
Electronic and Photoluminescence Applications
Memory Devices : Derivatives of this compound have been used in the development of memory devices, utilizing their electrical conductivity and nonvolatile memory characteristics (Tan, Yao, Song, Zhu, Yu, & Guan, 2017).
- delayed fluorescence (TADF) properties, making them suitable for high-efficiency electroluminescent devices, particularly in display and lighting technologies (Rajamalli, Thangaraji, Senthilkumar, Ren-Wu, Lin, & Cheng, 2017).
Catalysis in Organic Chemistry
- Organocatalysis : The compound's derivatives have been studied as organocatalysts in reactions like transesterification, offering insights into their potential applications in organic synthesis and industrial processes (Ishihara, Niwa, & Kosugi, 2008).
Polymer Science
- Polymer Development : Derivatives of this compound have been used in the synthesis of novel polyimides, which are known for their solubility, thermal stability, and hydrophobicity. These polymers have applications in various fields, including aerospace and electronics (Huang, Chen, Mei, Li, Liu, & Wei, 2017).
Enantioselective Catalysis
- Asymmetric Synthesis : Some derivatives have been employed in enantioselective catalysis, which is crucial for the production of chiral compounds in pharmaceuticals and agrochemicals. They show potential in catalyzing reactions with high yields and enantioselectivities (Munck, Monleón, Vila, & Pedro, 2017).
Antibacterial and Antifungal Applications
- Antimicrobial Activity : Studies have shown that some derivatives exhibit moderate antibacterial and antifungal activities, indicating potential uses in medical and pharmaceutical fields (Rusnac, Botnaru, Barba, Petrenko, Chumakov, & Gulea, 2020).
Propiedades
IUPAC Name |
[(2S)-2-[bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]pyrrolidin-1-yl]-(4-pyrrolidin-1-ylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F12N3O2/c32-28(33,34)19-10-17(11-20(14-19)29(35,36)37)27(48,18-12-21(30(38,39)40)15-22(13-18)31(41,42)43)25-4-3-9-46(25)26(47)23-16-44-6-5-24(23)45-7-1-2-8-45/h5-6,10-16,25,48H,1-4,7-9H2/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJPWYSGCCTYAC-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC=C2)C(=O)N3CCCC3C(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=NC=C2)C(=O)N3CCC[C@H]3C(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F12N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635225 | |
| Record name | [(2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl](hydroxy)methyl}pyrrolidin-1-yl][4-(pyrrolidin-1-yl)pyridin-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951008-65-4 | |
| Record name | [(2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl](hydroxy)methyl}pyrrolidin-1-yl][4-(pyrrolidin-1-yl)pyridin-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {(2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl}-1-pyrrolidinyl}[4-(1-pyrrolidinyl)-3-pyridinyl]methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine](/img/structure/B3334508.png)






ruthenium(II) chloride](/img/structure/B3334563.png)


![(+)-1-Benzyl-[(3R,4R)-bis(diphenylphosphino)]pyrrolidine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3334598.png)
